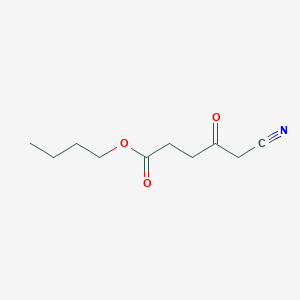![molecular formula C18H20O2 B12439249 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone CAS No. 70945-85-6](/img/structure/B12439249.png)
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring
Preparation Methods
The synthesis of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone typically involves several steps. One common method includes the iodination of 2-tert-butylaniline, followed by acetyl protection, coupling reaction, and deacetylation . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound’s phenoxy and tert-butyl groups play a crucial role in its reactivity and interaction with other molecules. These interactions can affect various pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is used in the production of epoxy resins and polycarbonate.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, it is used in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
70945-85-6 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-[4-(3-tert-butylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-13(19)14-8-10-16(11-9-14)20-17-7-5-6-15(12-17)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
XLOXOUANFBRNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


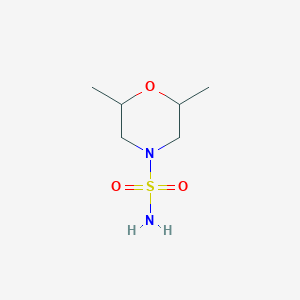

![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
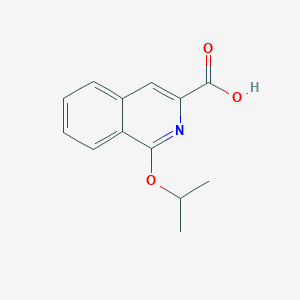
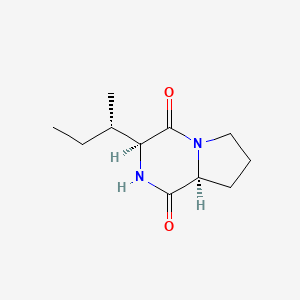

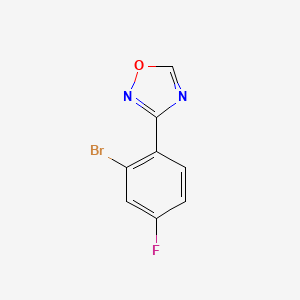
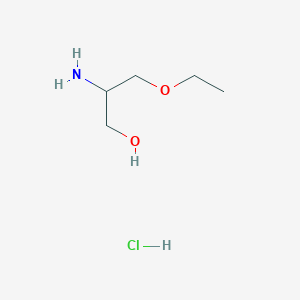
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
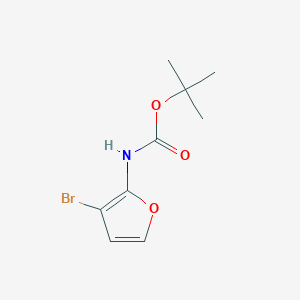

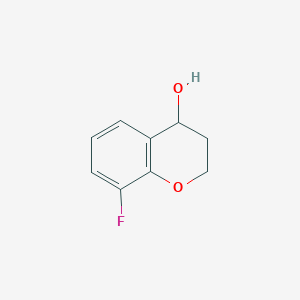
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
